(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral amine compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Cyclopropanation: The cyclopropane ring can be formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine: The enantiomer of the compound, which may have different biological activities.
1-Benzylpyrrolidine: Lacks the cyclopropane ring, which may affect its chemical and biological properties.
Cyclopropanamine: A simpler analog without the pyrrolidine and benzyl groups.
Uniqueness
(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 |
InChI Key |
CVIWGPQILYTQHX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.